An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-(pyrrolidin-1-yl)pyridine
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-(pyrrolidin-1-yl)pyridine
Introduction
2-Methyl-6-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative featuring a methyl group and a saturated pyrrolidine ring attached to the pyridine core at the 2- and 6-positions, respectively. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of its constituent heterocycles. The pyridine ring is a cornerstone scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its tunable electronic properties.[1] Similarly, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in pharmaceuticals, prized for its contribution to molecular three-dimensionality and its role as a versatile synthetic handle.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, designed for professionals in drug development and chemical research. We will delve into the causality behind its chemical behavior and provide detailed protocols grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-Methyl-6-(pyrrolidin-1-yl)pyridine is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Physicochemical Properties
The key physicochemical properties are summarized in the table below. These values are critical for predicting the molecule's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Predicted Value / Information | Rationale and Key Insights |
| Molecular Formula | C₁₀H₁₄N₂ | Derived from its chemical structure. |
| Molecular Weight | 162.23 g/mol | Calculated from the molecular formula. |
| CAS Number | 173339-44-3 | This is the most likely CAS number for this specific isomer. |
| Appearance | Colorless to pale yellow oil | Typical for many substituted pyridines and amines. |
| pKa (Conjugate Acid) | ~6.5 - 7.5 (Pyridine N) | The pyridine nitrogen's basicity is increased by the electron-donating pyrrolidinyl group but slightly decreased by the adjacent methyl group. It is expected to be more basic than 2-methylpyridine (pKa = 5.96)[3]. The pyrrolidine nitrogen is a much stronger base (pKa of pyrrolidine itself is 11.31)[4], but its lone pair is delocalized into the aromatic ring, significantly reducing its basicity. |
| LogP | ~2.1 | Estimated based on similar structures. The combination of the aromatic pyridine and the aliphatic pyrrolidine suggests moderate lipophilicity, which is often desirable for drug candidates to ensure membrane permeability. An isomer, 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, has a calculated LogP of 2.09.[5] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water. | The heterocyclic nitrogens allow for some aqueous solubility, but the overall hydrocarbon character dominates. |
Spectroscopic Data for Structural Elucidation
Structural confirmation relies on a combination of spectroscopic techniques. The following are predicted spectra based on established principles of NMR, IR, and Mass Spectrometry.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: A triplet at ~7.3-7.5 ppm (H4), and two doublets at ~6.4-6.6 ppm (H3 and H5). The strong electron-donating effect of the pyrrolidine group shifts the ortho (H5) and para (H3) protons significantly upfield compared to unsubstituted pyridine.
-
Pyrrolidine Ring: Two multiplets corresponding to the four α-protons (adjacent to N) at ~3.4-3.6 ppm and the four β-protons at ~1.9-2.1 ppm.
-
Methyl Group: A sharp singlet at ~2.4-2.5 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Ring: C2 and C6 will be quaternary and appear far downfield (~158-162 ppm). C4 will be at ~137 ppm, while the electron-rich C3 and C5 will be shifted upfield to ~105-110 ppm.
-
Pyrrolidine Ring: α-carbons at ~47 ppm and β-carbons at ~25 ppm.
-
Methyl Group: A signal at ~24 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z = 162.
-
A significant fragment would be the loss of a methyl group (M-15) at m/z = 147. Another characteristic fragmentation would involve the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C=C and C=N stretching vibrations of the pyridine ring in the 1600-1450 cm⁻¹ region.
-
C-N stretching vibrations around 1350-1250 cm⁻¹.
-
Aliphatic C-H stretching from the methyl and pyrrolidine groups just below 3000 cm⁻¹.
-
Synthesis and Manufacturing
The most robust and industrially scalable approach to synthesizing 2-Methyl-6-(pyrrolidin-1-yl)pyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is highly effective for pyridines, as the ring nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.[6][7]
Rationale for Synthetic Strategy
The SNAr mechanism involves the attack of a nucleophile (pyrrolidine) on an electron-deficient aromatic ring (2-halo-6-methylpyridine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the halide leaving group.[8] Fluoropyridines are often more reactive than chloropyridines in SNAr reactions, but chloropyridines are typically more commercially available and cost-effective, making them a common choice for this transformation.[6]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol
Objective: To synthesize 2-Methyl-6-(pyrrolidin-1-yl)pyridine from 2-chloro-6-methylpyridine.
Materials:
-
2-Chloro-6-methylpyridine (1.0 eq)
-
Pyrrolidine (1.5-2.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMSO to dissolve the solids (concentration ~0.5 M).
-
Add pyrrolidine (1.5 eq) to the mixture. The excess pyrrolidine serves to drive the reaction to completion.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Methyl-6-(pyrrolidin-1-yl)pyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Methyl-6-(pyrrolidin-1-yl)pyridine is governed by the interplay of its three key functional components: the electron-rich pyridine ring, the basic pyrrolidine nitrogen, and the potentially reactive methyl group.
Dual Basicity and Site Selectivity
The molecule possesses two nitrogen atoms, each with a lone pair of electrons, but their basicity differs significantly.
-
Pyrrolidine Nitrogen: This is a saturated, secondary amine nitrogen. Its lone pair is partially delocalized into the pyridine ring through resonance, making it significantly less basic than free pyrrolidine. However, it remains a site for protonation and can act as a nucleophile.
-
Pyridine Nitrogen: This sp²-hybridized nitrogen is less basic than the pyrrolidine nitrogen. The electron-donating effect of the pyrrolidinyl group at the C6 position increases the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine.
In acidic conditions, protonation will likely occur at the more basic pyridine nitrogen. However, the reactivity towards electrophiles can be selective depending on the nature of the electrophile and reaction conditions.
Reactivity of the Aromatic Ring
The pyrrolidinyl group is a powerful activating group for Electrophilic Aromatic Substitution (EAS) , directing incoming electrophiles to the ortho (position 5) and para (position 3) positions. The methyl group is a weak activating group. The combined effect strongly favors substitution at the C3 and C5 positions.
Reactivity of the Methyl Group
The methyl group at the C2 position is adjacent to the ring nitrogen, making its protons acidic. Treatment with a strong base (e.g., n-butyllithium or LDA) can deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), providing a powerful method for C-C bond formation and further functionalization.[9]
Reactivity Map
Caption: A diagram illustrating the principal sites of chemical reactivity.
Applications in Research and Drug Development
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry. The specific arrangement of a hydrogen bond donor/acceptor (the ring nitrogen) and two variable substituents allows for precise tuning of steric and electronic properties to optimize binding to biological targets.
-
Neuroscience: Molecules with a 2,6-disubstituted pyridine core have been developed as potent and selective antagonists for metabotropic glutamate receptors (e.g., mGlu5), which are important targets for treating neurological and psychiatric disorders.[10] The structural features of 2-Methyl-6-(pyrrolidin-1-yl)pyridine make it an attractive starting point for designing novel CNS-active agents.
-
Inhibitors of Protein Aggregation: The 2,6-diaminopyridine moiety has been identified as a key pharmacophore for inhibiting the aggregation of β-amyloid peptides, a pathological hallmark of Alzheimer's disease.[10] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for this activity. 2-Methyl-6-(pyrrolidin-1-yl)pyridine could serve as a valuable building block in the synthesis of more complex molecules designed to disrupt protein-protein interactions.
-
Catalysis and Ligand Design: Pyridine derivatives are widely used as ligands in organometallic chemistry. The two nitrogen atoms in 2-Methyl-6-(pyrrolidin-1-yl)pyridine could potentially act as a bidentate ligand, chelating to metal centers and facilitating various catalytic transformations.
Conclusion
2-Methyl-6-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through established methods like nucleophilic aromatic substitution. The molecule's dual basicity, activated aromatic ring, and reactive methyl group offer multiple avenues for further chemical modification. These properties, combined with the proven biological relevance of its constituent pyridine and pyrrolidine scaffolds, establish 2-Methyl-6-(pyrrolidin-1-yl)pyridine as a valuable building block for the development of novel therapeutics, functional materials, and catalysts.
References
-
PrepChem.com. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]
-
mVOC 4.0. 2-methylpyridine. Available from: [Link]
-
Bogdan, A. R., et al. (2015). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(10), 5125-5134. Available from: [Link]
-
Professor Dave Explains. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Available from: [Link]
-
Markees, D. G., et al. (1971). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 14(4), 329-331. Available from: [Link]
-
Pihlavisto, M., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3350-3354. Available from: [Link]
-
National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
-
National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
- Google Patents. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available from: [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Available from: [Link]
-
Scilit. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Available from: [Link]
-
PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. Available from: [Link]
-
FooDB. Showing Compound Nicotine (FDB003968). Available from: [Link]
-
PubChem. 4-(1-Methyl-pyrrolidin-2-yl)-pyridine. Available from: [Link]
-
Chem-Impex. 4-Pyrrolidin-2-ylpyridine. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
PubChem. Pyrrolidine. Available from: [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Available from: [Link]
-
Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link]
-
Wikipedia. 4-Pyrrolidinylpyridine. Available from: [Link]
-
SpectraBase. 1-(2-METHYLCYCLOHEXEN-1-YL)-PYRROLIDINE. Available from: [Link]
-
Wikipedia. Solanaceae. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
